Home > Products > Screening Compounds P87753 > 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid - 1326857-98-0

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-1742201
CAS Number: 1326857-98-0
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • 1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are widely studied in various fields like medicinal chemistry, materials science, and organic synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

  • 1,2,3-Triazole-4-carboxylic acid derivatives are a specific subset of triazoles that possess a carboxylic acid functional group at the 4-position. This functional group offers possibilities for further derivatization and plays a significant role in their biological activity and physicochemical properties. [, , , , , , , , ]

Synthesis Analysis
  • Synthesis of 4-ethoxyphenyl azide: This could be achieved by diazotization of 4-ethoxyaniline followed by treatment with sodium azide. []
  • Synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate: This could be achieved by Claisen condensation of ethyl picolinate with ethyl acetate. []
  • Click reaction: 4-ethoxyphenyl azide and ethyl 3-oxo-3-(pyridin-2-yl)propanoate could be reacted under copper(I) catalysis to yield the corresponding ethyl 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate. [, , , ]
  • Hydrolysis: The ester group could be hydrolyzed under basic conditions to afford the desired 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. [, , , ]
Molecular Structure Analysis

The molecular structure of 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be predicted based on the general structure of 1,2,3-triazole-4-carboxylic acid derivatives. It would likely exhibit a planar triazole ring with the 4-ethoxyphenyl group and the pyridin-2-yl group attached at the 1- and 5-positions, respectively. The carboxylic acid group at the 4-position would be available for hydrogen bonding and other interactions. [, , , ]

Chemical Reactions Analysis
  • Esterification: Reaction with alcohols in the presence of an acid catalyst to yield corresponding esters. [, ]
  • Amidation: Reaction with amines in the presence of a coupling reagent to form amides. [, , ]
  • Reduction: Conversion to the corresponding alcohol by treatment with reducing agents. []

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives

Compound Description: These compounds are a novel class of GSK-3 inhibitors with favorable water solubility. They were identified in a high-throughput screen and exhibited IC50 values in the range of 0.1 to 10 μM in GSK-3 inhibition assays. These compounds act as ATP-competitive inhibitors, modulating glycogen metabolism and stimulating intracellular β-catenin accumulation.

Ethyl 1-Phenyl-5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

Compound Description: These compounds were synthesized via cyclocondensation reactions using combinations of aryl azides and β-ketoesters containing the pyridine ring. They represent key intermediates in the synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine moiety.

Ethyl 1- or 5-(1-methyltetrahydropyridinyl)-1H-1,2,3-triazole-4-carboxylates

Compound Description: These compounds are synthesized by quaternizing the nitrogen atom of the pyridine ring in ethyl 1- or 5-pyridinyl-1H-1,2,3-triazole-4-carboxylates with methyl iodide followed by reduction with sodium borohydride. These derivatives contain a hydrogenated pyridine ring, showcasing a structural modification explored in the synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives.

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Compound Description: This compound is synthesized through a four-step pathway starting from 4-hydroxypiperidine, demonstrating an alternative approach to incorporating a hydrogenated pyridine moiety into the 1H-1,2,3-triazole-4-carboxylic acid scaffold.

1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (6a-6p)

Compound Description: This compound and its ester and acid amide derivatives were identified as having good in vivo antithrombotic activity.

1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

Compound Description: This group of compounds serves as promising precursors for the efficient preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines, which are potential anticancer drug candidates. They are derived from readily available 1H-1,2,3-triazole-4-carboxylic acids.

5-Methyl-1-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Compound Description: This compound was synthesized by transforming the amino group of 6-aminocoumarin into an azide followed by reaction with acetoacetic ester.

N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole Derivatives

Compound Description: This library of compounds includes both 1-aryl and 3-aryl triazole derivatives with either a cyano or alkoxycarbonyl group at the 4-position. These were synthesized using a click chemistry protocol.

Fully Substituted (1H-1,2,3-triazol-4-yl)acetic Acids

Compound Description: These compounds are synthesized via several methods, including the Willgerodt-Kindler reaction and homologation methods (Arndt-Eistert reaction and nucleophilic substitution with cyanide). They are considered promising building blocks for drug discovery.

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid (H2ppc)

Compound Description: This asymmetric ligand was used to synthesize five new Co(II) complexes, ranging from zero-dimensional to three-dimensional structures. The complexes exhibited diverse magnetic properties.

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: This compound was synthesized as a ligand for complexes of Group 12 elements. Its complexes with Zn(II), Cd(II), and Hg(II) were analyzed for their structural characteristics and hydrogen-bonded supramolecular assemblies.

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

Compound Description: This compound is a new β-lactamase inhibitor. Degradation studies in various solutions revealed its metabolic pathways and structural characteristics of its degradation products.

5-Methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid (11) and 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-methylquinazolin-4(3H)-one (12)

Compound Description: These compounds were synthesized from 2-methylquinazolin-4(3H)-one via diazotization and subsequent reactions with ethyl acetoacetate and acetyl acetone. They were evaluated for their antibacterial activity.

1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles

Compound Description: This series of compounds was synthesized from 2-(azidomethyl)-5-bromobenzofuran and evaluated for antimicrobial activities against Gram-negative and Gram-positive bacterial strains.

4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic Acid

Compound Description: This compound was synthesized from 4-benzoyl-5-phenyl-2,3-furandione and 2-hydrazinopyridine, demonstrating the chemical reactivity of furandiones toward generating pyrazole-carboxylic acid derivatives. ,

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS)

Compound Description: This compound was synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and used as a ligand for complexation with HgCl2. The resulting Hg(II) complex was analyzed for its structural properties and supramolecular assemblies.

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile

Compound Description: This compound was synthesized through a multi-step process involving the reaction of 2-chloropyridine-4-carbonitrile with isonicotinic acid hydrazide, followed by cyclization.

[Cd(mptc)2(H2O)4] (1) and [Cu(mptc)4·2H2O]n (2)

Compound Description: These two complexes were synthesized using the 5-methyl-1-(pyridine-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (Hmptc) ligand and were characterized by single-crystal X-ray diffraction analyses. The Cd(II) complex (1) is mononuclear, while the Cu(II) complex (2) forms a two-dimensional polymer.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: These compounds were synthesized from 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine and various carboxylic acids. The synthesized amide compounds were evaluated for their antibacterial activity.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives (11a-n)

Compound Description: These oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized in a six-step process. The compounds were evaluated for their antibacterial activity against Gram-positive bacteria.

1-(Adamantan-1-yl)-4-[6-(furan-2-yl)-1,4-dihydro-4-oxo-1-pentylquinolin-3-yl]-1H-1,2,3-triazole

Compound Description: This compound is a potent and selective CB2 ligand that emerged as a promising candidate due to its improved physicochemical and pharmacodynamic properties compared to other 1,6-disubstituted-4-quinolone-3-carboxamides. It exhibited inverse agonist activity in vitro and produced analgesic effects in mice.

3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Compound Description: This compound was synthesized using an alternative method involving 3-hydrazinopyridine dihydrochloride, an alkyl methacrylate, and subsequent chlorination and oxidation steps.

Ethyl [4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates (3a-e and 10a-d)

Compound Description: These compounds were synthesized from 4-amino-2,4-dihydro-3H -1,2,4-triazol-3-ones and were used as precursors for various derivatives, including carboxylic acids, alcohols, and Mannich bases. The newly synthesized compounds were screened for their antimicrobial activity.

Ester 3-(Substituted Amino)-1H-indole-2-carboxylic Acid and Ester Derivatives of 3-(Substituted Amino)benzo(b)thiophene-2-carboxylic Acid

Compound Description: These compounds were investigated for their ability to inhibit interleukin 4 gene expression, a potential therapeutic target for allergies, asthma, and other inflammatory diseases.

1,2-Bis-sulfonamide Derivatives

Compound Description: This class of compounds includes diverse substituted structures with various aryl and heteroaryl moieties, all containing the 1,2-bis-sulfonamide core. These compounds were investigated as potential chemokine receptor modulators.

5-Methyl-1-[2-(1-methyl-1H-benzoimidazol-2-yl)phenyl]-1H-[1,2,3]triazole-4-carboxylic Acid Benzylidene-hydrazides (5a-f)

Compound Description: This series of compounds was synthesized from 2-(2-bromo-phenyl)-1-methyl-1H-benzoimidazole through a multi-step process involving the formation of an azide intermediate and a 1,2,3-triazole-4-carboxylic acid. These compounds were characterized by various spectroscopic techniques.

2-Amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives

Compound Description: These derivatives are inhibitors of BACE-1 and/or BACE-2, enzymes involved in the production of amyloid beta, a key component of Alzheimer's disease plaques.

1,2-Diaryl Imidazoles

Compound Description: These compounds are modulators of the cannabinoid type 1 (CB1) receptor, a target for the treatment of various conditions, including obesity, pain, and substance abuse.

4-(4-Chloro-1-(5-(Methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl Methanol (M1) and 4-(4-Chloro-1-(5-(Methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)benzoic Acid (M2)

Compound Description: These are the two main metabolites of vitacoxib, a novel selective cyclooxygenase-2 (COX-2) inhibitor.

[Co2(μ‐SO4)(Hppza)2(H2O)3]n, (SEU‐1; H2ppza = 3‐(pyridin‐4‐yl)‐1H‐pyrazole‐5‐carboxylic acid)

Compound Description: This cobalt-based layered MOF exhibits a (3,3,4)-connected 2D structure and displays antiferromagnetic interactions between the Co(II) ions. It has shown potential for application in supercapacitors.

[Co(Hppza)2(H2O)2] (1), [Co(Hppza)2]n (2), and [Co(Hppza)(H2O)Cl]n (3)

Compound Description: These three Co(II) complexes were synthesized using the semi-rigid ligand 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (Hppza) under different reaction temperatures and stoichiometries. The complexes range from a 0D mononuclear structure to 3D frameworks.

4-(2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (L1), 3-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol (L2), 2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic Acid (L3), and 5-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)pentan-1-amine (L4)

Compound Description: These are a series of dual-function triazole-pyridine ligands designed to interact with the amyloid-β peptide and modulate its aggregation in vitro, a potential strategy for Alzheimer's disease therapeutic development. They have demonstrated an ability to limit metal-induced amyloid-β aggregation.

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound was synthesized by the reaction of 4-amino-3-(4-methyl-1,2,3-thiadiazolyl)-5-mercapto-1,2,4-triazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid and phosphorus oxychloride. Its structure was characterized by various spectroscopic methods.

Properties

CAS Number

1326857-98-0

Product Name

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(4-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

InChI

InChI=1S/C16H14N4O3/c1-2-23-12-8-6-11(7-9-12)20-15(13-5-3-4-10-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)

InChI Key

QUMZMKPCQLZPOK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.